

Troubleshooting common side reactions in Lesinurad synthesis

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Compound of Interest

Compound Name: 4-cyclopropylnaphthalen-1-amine
hydrochloride

Cat. No.: B601858

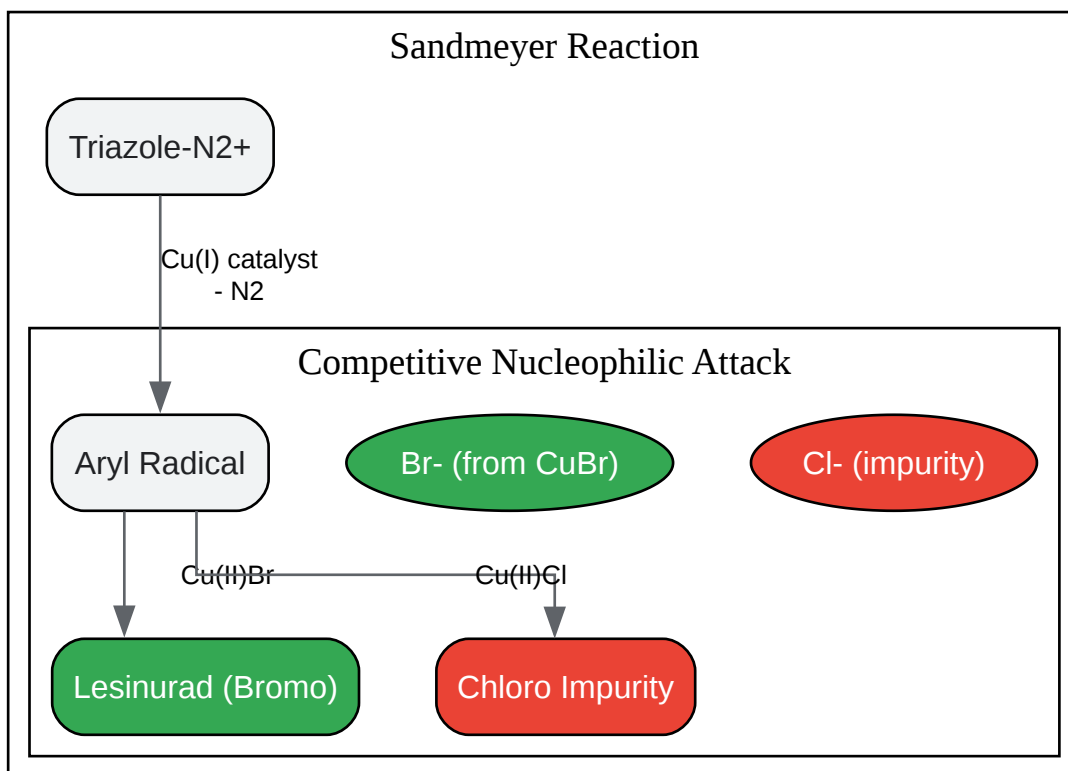
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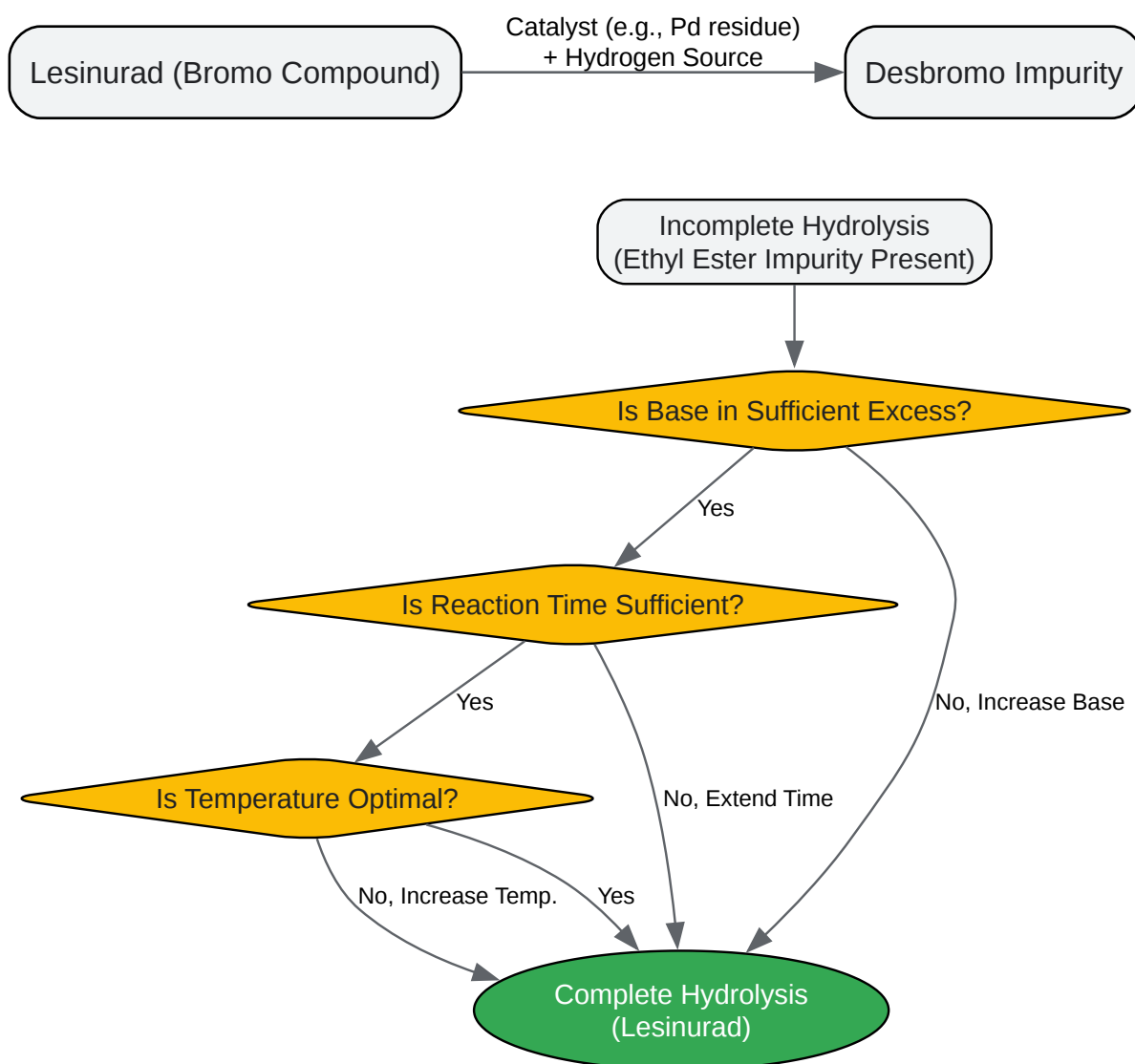
Technical Support Center: Lesinurad Synthesis

For researchers, scientists, and drug development professionals engaged in the synthesis of Lesinurad, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and impurities encountered during its synthesis.

Main Synthetic Pathway of Lesinurad

The synthesis of Lesinurad typically involves the construction of the substituted 1,2,4-triazole ring followed by the introduction of the thioacetic acid side chain. A common route starts from 4-cyclopropylnaphthalen-1-amine, which is converted to the key intermediate 5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol. Subsequent alkylation with an haloacetic acid ester followed by hydrolysis yields the final product.





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